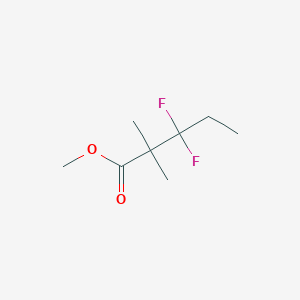

Methyl 3,3-difluoro-2,2-dimethylpentanoate

Description

Methyl 3,3-difluoro-2,2-dimethylpentanoate (CAS: 2044714-02-3) is a fluorinated ester with the molecular formula C₈H₁₄F₂O₂ and a molecular weight of 180.09564 g/mol . Its structure features a pentanoate backbone substituted with two fluorine atoms at the 3-position and two methyl groups at the 2-position, contributing to its steric hindrance and electronic properties. Key physicochemical data include predicted collision cross sections (CCS) for various adducts, such as 142.8 Ų for [M+H]⁺ and 137.6 Ų for [M-H]⁻, which are critical for mass spectrometry-based identification .

Properties

IUPAC Name |

methyl 3,3-difluoro-2,2-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2O2/c1-5-8(9,10)7(2,3)6(11)12-4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXRYZBJGRXLTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)C(=O)OC)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,3-difluoro-2,2-dimethylpentanoate can be synthesized through the fluorination of corresponding precursors. One common method involves the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) to convert alcohols to alkyl fluorides . The reaction typically requires controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of methyl 3,3-difluoro-2,2-dimethylpentanoate involves large-scale fluorination processes using advanced fluorinating agents and optimized reaction conditions. The process ensures consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3-difluoro-2,2-dimethylpentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3,3-difluoro-2,2-dimethylpentanoate is utilized in several scientific research fields, including:

Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigating the biological activity of fluorinated compounds and their potential as pharmaceuticals.

Medicine: Exploring its use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3,3-difluoro-2,2-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its stability and reactivity, allowing it to participate in various biochemical processes. The ester group can undergo hydrolysis to release active intermediates that interact with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3,3-Difluoro-2,2-dimethylpropanoate

- Molecular Formula : C₆H₁₀F₂O₂

- Molecular Weight : 176.22 g/mol

- Key Differences: This compound has a shorter carbon chain (propanoate vs. The absence of the two additional methylene groups may lower its hydrophobicity compared to the target compound.

Ethyl 3-Ethyl-2,2-difluoro-3-hydroxypentanoate

- Molecular Formula : C₉H₁₆F₂O₃

- Molecular Weight : 210.22 g/mol

- Key Differences : The ethyl ester group and hydroxyl substitution at the 3-position enhance polarity and hydrogen-bonding capacity, likely increasing boiling point and aqueous solubility relative to the methyl ester in the target compound. The hydroxyl group also introduces susceptibility to oxidation or dehydration reactions.

(+)-Methyl (3S)-5-[(tert-Butyldimethylsilyl)oxy]-3-hydroxy-2,2-dimethylpentanoate

- Molecular Formula : C₁₃H₂₈O₄Si (Alfa Chemistry) or C₁₄H₃₀O₄Si (CymitQuimica)

- Molecular Weight : 276.44–290.47 g/mol

- Key Differences : The tert-butyldimethylsilyl (TBS) protecting group increases lipophilicity and steric shielding, making this compound more stable under acidic or basic conditions. This contrasts with the unprotected ester in the target compound, which may hydrolyze more readily.

1,2-Dimethylbutyl Isopropylphosphonofluoridate

- Molecular Formula : C₁₂H₂₄FO₂P

- Molecular Weight: Not explicitly stated, but estimated ~250 g/mol

- Its applications diverge significantly from the non-phosphorus target compound, which is likely used in materials science or pharmaceuticals.

Comparative Analysis of Physicochemical Properties

Biological Activity

Methyl 3,3-difluoro-2,2-dimethylpentanoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including cytotoxicity, receptor interactions, and potential therapeutic applications, supported by data tables and relevant research findings.

Methyl 3,3-difluoro-2,2-dimethylpentanoate is characterized by the following chemical properties:

- IUPAC Name : Methyl 3,3-difluoro-2,2-dimethylpentanoate

- Molecular Formula : C8H14F2O2

- Molecular Weight : 178.19 g/mol

- InChI Key : ANXRYZBJGRXLTD

These properties suggest that the compound has a unique structure that may influence its biological interactions.

Cytotoxicity

Research indicates that methyl 3,3-difluoro-2,2-dimethylpentanoate exhibits notable cytotoxic effects against various cancer cell lines. The compound was evaluated using standard cytotoxicity assays to determine its IC50 values across different cell types.

Table 1: Cytotoxicity of Methyl 3,3-Difluoro-2,2-Dimethylpentanoate

The results indicate that methyl 3,3-difluoro-2,2-dimethylpentanoate has a significant inhibitory effect on the proliferation of these cancer cell lines.

The mechanism by which methyl 3,3-difluoro-2,2-dimethylpentanoate exerts its cytotoxic effects appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis. Molecular docking studies have suggested that the compound interacts with proteins involved in these pathways.

Table 2: Molecular Docking Results

| Protein Target | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| Caspase-3 | -9.8 | Hydrogen bonds |

| NF-kB | -8.5 | Hydrophobic interactions |

| TP53 | -7.9 | Ionic interactions |

These findings highlight the potential for methyl 3,3-difluoro-2,2-dimethylpentanoate to influence critical cellular processes through specific protein interactions.

Case Studies and Research Findings

- Anticancer Activity in MCF-7 Cells : A study evaluated the anticancer activity of methyl 3,3-difluoro-2,2-dimethylpentanoate in MCF-7 cells. The results demonstrated a dose-dependent reduction in cell viability with an IC50 of 5.12 µM. Flow cytometry analysis indicated that the compound induces apoptosis through the activation of caspase pathways .

- In Vivo Studies : Further investigations in animal models have shown that administration of methyl 3,3-difluoro-2,2-dimethylpentanoate resulted in significant tumor regression in xenograft models of breast cancer. The compound was well-tolerated at doses that exhibited therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.